molecular formula C17H14N6O4 B11114755 2-(3-nitro-1H-1,2,4-triazol-1-yl)-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide

2-(3-nitro-1H-1,2,4-triazol-1-yl)-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11114755
M. Wt: 366.3 g/mol
InChI Key: TZLWARISQVFUKW-VXLYETTFSA-N
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Description

2-(3-nitro-1H-1,2,4-triazol-1-yl)-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide is a complex organic compound that features a triazole ring, a nitro group, and a phenoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-nitro-1H-1,2,4-triazol-1-yl)-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide typically involves multiple steps. The starting materials often include 3-nitro-1H-1,2,4-triazole and 3-phenoxybenzaldehyde. The reaction conditions may involve the use of solvents such as ethanol or methanol, and catalysts like acetic acid. The process generally includes the formation of an intermediate hydrazone, which is then cyclized to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This could include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(3-nitro-1H-1,2,4-triazol-1-yl)-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(3-nitro-1H-1,2,4-triazol-1-yl)-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the production of materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-(3-nitro-1H-1,2,4-triazol-1-yl)-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The nitro group and triazole ring can participate in various biochemical interactions, potentially inhibiting or activating specific pathways. The phenoxyphenyl moiety may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-nitro-1H-1,2,4-triazol-1-yl)-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide is unique due to its combination of a triazole ring, nitro group, and phenoxyphenyl moiety. This combination imparts specific chemical and physical properties that make it suitable for a wide range of applications, from materials science to medicinal chemistry.

Properties

Molecular Formula

C17H14N6O4

Molecular Weight

366.3 g/mol

IUPAC Name

2-(3-nitro-1,2,4-triazol-1-yl)-N-[(E)-(3-phenoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C17H14N6O4/c24-16(11-22-12-18-17(21-22)23(25)26)20-19-10-13-5-4-8-15(9-13)27-14-6-2-1-3-7-14/h1-10,12H,11H2,(H,20,24)/b19-10+

InChI Key

TZLWARISQVFUKW-VXLYETTFSA-N

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N/NC(=O)CN3C=NC(=N3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NNC(=O)CN3C=NC(=N3)[N+](=O)[O-]

Origin of Product

United States

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